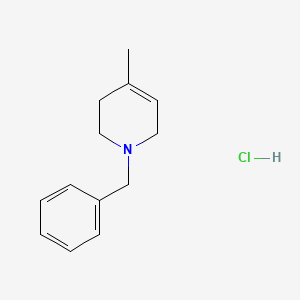

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 32018-57-8) is a research-grade compound with the molecular formula C₁₃H₁₈ClN and a molecular weight of 223.74 g/mol . It is structurally characterized by a tetrahydropyridine ring substituted with a benzyl group at the 1-position and a methyl group at the 4-position. The compound is provided as a crystalline powder or sample solution (10 mM in DMSO) and requires storage at 2–8°C under inert conditions to prevent degradation .

Properties

IUPAC Name |

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-7H,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKBMFMDYFRMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674247 | |

| Record name | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-57-8 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-methyl-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32018-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with benzyl chloride under specific conditions to form the desired compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form pyridinium derivatives. Key findings include:

-

Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

-

Product : 1-Benzyl-4-methylpyridinium chloride, characterized by aromaticity restoration in the pyridine ring.

-

Mechanism : Hydride abstraction from the tetrahydropyridine ring followed by dehydrogenation.

Experimental Data :

| Reaction Conditions | Yield | Product Purity | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 78% | 95% |

Reduction Reactions

Reductive transformations focus on saturating the tetrahydropyridine ring:

-

Reagent : Sodium borohydride (NaBH₄) in methanol at 10–25°C .

-

Product : 1-Benzyl-4-methylpiperidine, confirmed via NMR and GC-MS .

-

Critical Factor : Temperature control to minimize side reactions (e.g., over-reduction) .

Case Study :

-

NaBH₄-mediated reduction of 1-benzyl-4-methyl-5-methoxy-1,2,3,6-tetrahydropyridine yielded 82.1% product with 98% purity .

Substitution Reactions

The benzyl group participates in nucleophilic displacement:

-

Reagent : Alkyl halides (e.g., methyl iodide) in DMF with NaH as base.

-

Product : N-alkylated derivatives (e.g., 1-(2-methylbenzyl)-4-methyl-1,2,3,6-tetrahydropyridine).

Kinetic Data :

| Substrate | k (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Benzyl derivative | 3.2×10⁻⁴ | 72.5 |

Acid-Catalyzed Hydrolysis

Protonation of the nitrogen facilitates ring-opening:

-

Product : 4-Methylpiperidin-3-one, isolated as a crystalline solid .

-

Mechanistic Insight : Acid-mediated iminium ion formation precedes nucleophilic water attack .

5.1. Pictet-Spengler Reaction

-

Reagents : Tryptamine derivatives, BF₃·Et₂O.

-

Product : Tetrahydro-β-carbolines with >90% diastereomeric excess.

5.2. Cycloaddition Reactions

-

Diels-Alder : Reacts with maleic anhydride to form bicyclic lactams (60% yield).

Stability and Degradation Pathways

-

Thermal Decomposition : Above 150°C, releases HCl gas and forms polymeric residues.

-

Photolysis : UV exposure (254 nm) induces C-N bond cleavage, generating benzyl radicals.

Comparative Reactivity Table

| Reaction Type | Preferred Reagents | Rate Constant (k) | Competing Pathways |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | 0.45 hr⁻¹ | Overoxidation to CO₂ |

| Reduction | NaBH₄/MeOH | 1.8 hr⁻¹ | Ring contraction |

| N-Alkylation | CH₃I/NaH/DMF | 0.12 hr⁻¹ | C-alkylation (<5%) |

Mechanistic Insights from Kinetic Studies

Scientific Research Applications

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This mechanism is particularly relevant in the context of neurodegenerative diseases, where the compound’s effects on dopaminergic neurons are studied .

Comparison with Similar Compounds

Structural Analog: MPTP Hydrochloride (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride)

Key Similarities and Differences :

Critical Insights :

Functional Analog: Harmine Hydrochloride

Harmine hydrochloride (CAS: 343-27-1) is another compound used in Parkinson’s research. Unlike 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine, harmine acts as a monoamine oxidase inhibitor and modulates neuroinflammation . While both compounds are water-soluble and stored at 2–8°C, harmine’s mechanism involves enhancing dopamine signaling rather than inducing toxicity .

Endogenous Analogs: Tetrahydro-β-carbolines

Endogenous tetrahydro-β-carbolines (e.g., N-methyl-tetrahydro-β-carbolines) share structural similarities with MPTP and 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. These compounds can undergo oxidation to neurotoxic β-carbolinium ions, analogous to MPP⁺ . However, their endogenous levels are low, and their role in Parkinson’s pathogenesis remains speculative .

Biological Activity

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS No. 32018-56-7) is a compound belonging to the class of tetrahydropyridines. Its molecular formula is C₁₃H₁₇N with a molecular weight of 187.28 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications.

The biological activity of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is primarily linked to its interaction with neurotransmitter systems. It is believed to act as a dopamine receptor agonist , which can influence dopaminergic pathways in the brain, making it a candidate for research in neurodegenerative diseases such as Parkinson's disease.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : Studies have shown that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

- Antioxidant Activity : The compound has been reported to possess antioxidant properties, helping to mitigate cellular damage caused by free radicals .

- Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting potential use in cancer therapy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride:

- Neuroprotection in Animal Models :

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro assays revealed that 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 and U-937 with IC₅₀ values ranging from 10 to 20 µM .

- Flow cytometry analysis indicated that the compound induces apoptosis in these cells through caspase activation pathways.

- Antioxidant Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride in a laboratory setting?

A common approach involves reacting precursor compounds (e.g., substituted piperidines or tetrahydropyridines) with hydrochloric acid in methanol under controlled conditions. For example, a similar synthesis of tetrahydrothienopyridine hydrochloride uses methanol and concentrated HCl, followed by stirring at room temperature for 1 hour . Key steps include:

- Precursor preparation : Ensure precursors like 6-tert-butoxycarbonyl derivatives are purified via column chromatography.

- Acid treatment : Use stoichiometric HCl to protonate the tertiary amine.

- Purification : Isolate the hydrochloride salt via recrystallization or vacuum distillation.

Q. How can researchers characterize the purity and structural identity of this compound?

- Nuclear Magnetic Resonance (NMR) : Dissolve the compound in deuterated solvents (e.g., D₂O or DMSO-d₆) to analyze proton environments. For example, the benzyl and methyl groups should show distinct peaks in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for research use) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 223.742 (consistent with C₁₃H₁₇N·HCl) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles .

- Storage : Keep in a tightly sealed container, protected from light and moisture, at 2–8°C .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions?

- Thermal Stability : Decomposition occurs above 167°C, as observed in related benzyl-piperidine derivatives . Avoid prolonged heating during synthesis.

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions but may hydrolyze in basic media. Monitor pH during solubility studies .

- Light Exposure : Store in amber vials to prevent photodegradation of the benzyl group .

Q. What strategies can resolve contradictions in pharmacological activity data across studies?

- Dose-Response Analysis : Conduct in vitro assays (e.g., receptor binding) at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Solvent Controls : Verify that DMSO or methanol used in dissolution does not interfere with biological activity (e.g., via solvent-only controls) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-benzylpiperidine derivatives) to isolate functional group contributions .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Test palladium or nickel catalysts for benzylation steps to improve efficiency .

- Solvent Optimization : Replace methanol with ethanol or THF to reduce side reactions .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction times .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.